An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-Boc): A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-Boc): A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG3)-N-bis(PEG3-Boc), a heterobifunctional linker integral to advancements in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a branched molecule featuring a central nitrogen atom to which three polyethylene (B3416737) glycol (PEG) chains are attached. One chain is terminated with an azide (B81097) group, while the other two are capped with tert-butyloxycarbonyl (Boc) protected amine groups. The PEG chains enhance the solubility and biocompatibility of the molecule.
Chemical Structure:
Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG3-Boc)
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₆N₄O₁₃ | |
| Molecular Weight | 738.91 g/mol | |
| CAS Number | 2055042-56-1 | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | Typically >95% | |
| Storage | -20°C, under inert atmosphere | Inferred from supplier data for similar compounds |
Core Functionalities and Applications
The unique trifunctional nature of N-(Azido-PEG3)-N-bis(PEG3-Boc) makes it a valuable tool in synthetic chemistry and drug development.
-
Azide Group: This functional group is primarily used in "click chemistry," a set of biocompatible reactions that are rapid and specific. The azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a terminal alkyne or a strained alkyne (like DBCO or BCN), respectively. This allows for the efficient and stable conjugation to biomolecules, surfaces, or therapeutic agents.
-
Boc-Protected Amines: The two terminal amines are protected by Boc groups. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amines. These deprotected amines can then be reacted with various electrophiles, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents), to attach other molecules of interest. The presence of two Boc-protected amines allows for the potential attachment of two separate entities or the creation of branched structures.
-
PEG Linkers: The polyethylene glycol chains are hydrophilic and flexible. In the context of bioconjugation, PEG linkers can improve the solubility and stability of the resulting conjugate, reduce immunogenicity, and prevent steric hindrance between the conjugated molecules. In PROTACs, the length and flexibility of the PEG linker are critical for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
Experimental Protocols
Deprotection of Boc Groups
This protocol describes the removal of the Boc protecting groups to expose the primary amines.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-Boc) in DCM (e.g., 10 mL per 100 mg of compound).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected product, N-(Azido-PEG3)-N-bis(PEG3-amine).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-containing linker to a molecule with a terminal alkyne.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Water
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the alkyne-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of N-(Azido-PEG3)-N-bis(PEG3-Boc) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the application of N-(Azido-PEG3)-N-bis(PEG3-Boc).
Caption: PROTAC-mediated protein degradation pathway.
Caption: A potential synthetic workflow for creating a bioconjugate.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a highly adaptable linker molecule with significant potential in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its distinct functional groups, combined with the beneficial properties of the PEG chains, offer researchers a versatile platform for the construction of complex molecular architectures. The provided conceptual protocols and diagrams serve as a foundation for the practical application of this linker in innovative research and development endeavors.
